molecular formula C7H4N4 B1346686 1,1,3,3-Propanetetracarbonitrile CAS No. 3695-98-5

1,1,3,3-Propanetetracarbonitrile

Cat. No. B1346686
CAS RN: 3695-98-5
M. Wt: 144.13 g/mol
InChI Key: QHNAZGXMVZNHLI-UHFFFAOYSA-N
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Description

1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-Tetracyanopropane, is a chemical compound with the linear formula (NC)2CHCH2CH(CN)2 . It has a unique structure, containing four nitrile groups attached to a central propane backbone.


Synthesis Analysis

1,1,3,3-Propanetetracarbonitrile has been prepared by the Knoevenagel reaction between formaldehyde and malonitrile in the presence of β-alanine (base) .


Molecular Structure Analysis

The molecular weight of 1,1,3,3-Propanetetracarbonitrile is 144.13 g/mol . Its crystals exhibit an orthorhombic space group, Pbcn (No. 60), with cell parameters reported as: a = 7.158 (2), b = 10.510 (3), c = 9.733 (2)Å .


Chemical Reactions Analysis

1,1,3,3-Propanetetracarbonitrile may be used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,3,3-Propanetetracarbonitrile include a molecular weight of 144.13 g/mol, a topological polar surface area of 95.2 Ų, and a rotatable bond count of 2 . It has a computed XLogP3-AA of -0.1, indicating its lipophilicity .

Scientific Research Applications

Genetically Engineered Strains for Chemical Production

Research on genetically engineered strains for the production of 1,3-Propanediol (1,3-PD) from glycerol showcases the potential of biotechnological approaches in synthesizing chemicals that could be structurally or functionally related to "1,1,3,3-Propanetetracarbonitrile". The development of new strains through genetic engineering aims to overcome production bottlenecks such as low productivity and metabolite inhibition, presenting a viable and environmentally friendly alternative to chemical synthesis (Yang et al., 2018).

Molecular Aggregates and High Spin States

The use of 1,3-propanediol in creating molecular aggregates with high ground spin states, such as the Mn36Ni4 'loop-of-loops-and-supertetrahedra' aggregate, highlights the role of specific chemical structures in advancing materials science and magnetic properties research. This particular study demonstrates the potential of propanediol derivatives in constructing complex molecular architectures with unique physical properties (Charalambous et al., 2012).

Biotechnological Production Technologies

Advancements in biotechnological production technologies for 1,3-Propanediol are notable, with applications spanning from polymers to cosmetics and pharmaceuticals. These advancements include various bioprocess cultivation techniques facilitated by both natural and genetically engineered microbes. The move towards biotechnological production reflects a broader trend in seeking sustainable and efficient methods for chemical synthesis, potentially applicable to compounds like "1,1,3,3-Propanetetracarbonitrile" (Kaur et al., 2012).

Superbases from Propane-1,3-Diimines

The exploration of propane-1,3-diimines as building blocks for designing organic superbases presents another facet of chemical research relevant to understanding the broader applications of propanediol derivatives. By anchoring different functional groups to the propane-1,3-diimine scaffold, researchers have achieved high basicity, showcasing the versatility of these compounds in synthetic chemistry (Lo & Ganguly, 2011).

Microbial Production of 1,3-Propanediol

The microbial production of 1,3-Propanediol from renewable resources using microorganisms, such as Klebsiella pneumoniae, is a significant area of research. This production method is especially relevant for the polymer and cosmetic industries, demonstrating the potential for biologically sourced chemicals to replace petrochemicals in various applications. Strategies for improving yields and overcoming fermentation technology limitations are key focuses of this research area (Saxena et al., 2009).

properties

IUPAC Name

propane-1,1,3,3-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAZGXMVZNHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190448
Record name 1,1,3,3-Propanetetracarbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Propanetetracarbonitrile

CAS RN

3695-98-5
Record name 1,1,3,3-Tetracyanopropane
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Record name 1,1,3,3-Propanetetracarbonitrile
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